1-苯基-1H-吡唑-5-羧酸

描述

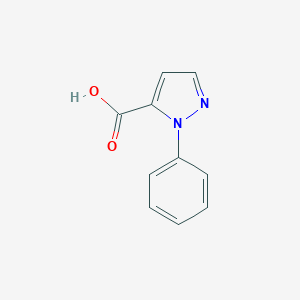

1-Phenyl-1H-pyrazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It has a molecular weight of 188.19 . The structure comprises a pyrazole ring bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of 1-phenyl-1H-pyrazole-5-carboxylic acid consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

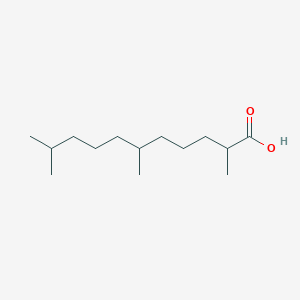

The chemical reactions of 1-phenyl-1H-pyrazole-5-carboxylic acid involve coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N - (3-dimethyl-aminopropyl)- N ′-ethylcarbodiimide hydrochloride and N, N -diisopropylethylamine in DMF at room temperature, followed by the hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1H-pyrazole-5-carboxylic acid include a boiling point of 182-186°C . It is recommended to be stored in a dry, cool, and well-ventilated place .科学研究应用

Medicine

Pyrazole derivatives, including “1-phenyl-1H-pyrazole-5-carboxylic acid”, have been found to have diverse biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably .

Agriculture

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They are used in the development of agrochemicals .

Organic Synthesis

Pyrazoles, as five-membered heterocycles, belong to a class of compounds highly valued in organic synthesis . Over the years, a vast array of synthesis methods and synthetic analogues have been documented, highlighting their significant importance in research and applications .

Development of Antagonists

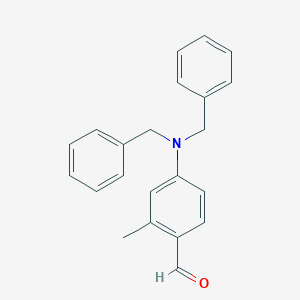

“1-phenyl-1H-pyrazole-5-carboxylic acid” has been used as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition .

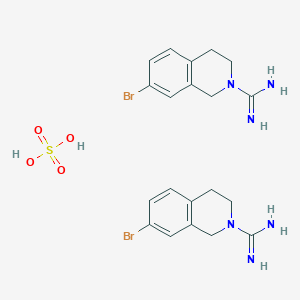

Development of Receptor Antagonists

This compound has also been used in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .

Structural and Spectral Investigations

The compound has been the subject of structural, spectral, and theoretical investigations. These studies have focused on combined experimental and theoretical studies of one of the biologically important pyrazole-4-carboxylic acid derivatives .

Supramolecular Structures

A series of novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles .

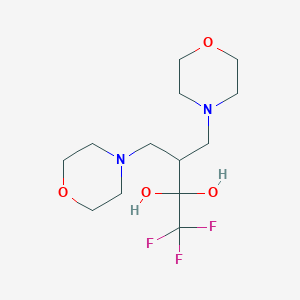

Development of Dialkylamino (phenyl-1H-pyrazolyl)butanols

“1-phenyl-1H-pyrazole-5-carboxylic acid” has been used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .

安全和危害

作用机制

Target of Action

The primary target of 1-phenyl-1H-pyrazole-5-carboxylic acid is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes including inflammation, sleep regulation, and allergic responses .

Mode of Action

It is believed to interact with its target, hematopoietic prostaglandin d synthase, leading to changes in the production of prostaglandin d2

Biochemical Pathways

The biochemical pathways affected by 1-phenyl-1H-pyrazole-5-carboxylic acid are likely related to the prostaglandin synthesis pathway, given its target. By interacting with Hematopoietic prostaglandin D synthase, it may influence the production of prostaglandin D2, thereby affecting downstream effects such as inflammation and allergic responses .

Pharmacokinetics

It is known that these properties significantly impact a compound’s bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 1-phenyl-1H-pyrazole-5-carboxylic acid’s action are likely to be related to its influence on prostaglandin D2 production. By modulating this process, it could potentially affect a range of physiological responses, including inflammation and allergic reactions .

属性

IUPAC Name |

2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-6-7-11-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYDUXCFCARXHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70285029 | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

1133-77-3 | |

| Record name | 1133-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70285029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the structural significance of 1-phenyl-1H-pyrazole-5-carboxylic acid in the formation of metal complexes?

A1: 1-Phenyl-1H-pyrazole-5-carboxylic acid (HL1) acts as a ligand in the formation of metal complexes with cobalt, nickel, and copper, as demonstrated in the study []. The carboxylic acid group (-COOH) acts as a binding site for the metal ions. In the synthesized complexes, HL1 coordinates to the metal centers, forming repeating units that extend into 1-D helical chains in the case of complexes 1-3. These chains further interact through hydrogen bonding with 4,4′-bipyridine molecules, creating intricate 3-D supramolecular networks [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-chloroethyl)amino]phenol](/img/structure/B73406.png)